molecular formula C17H16N4O B7463397 4-(4-Methoxyanilino)-6-methyl-2-(2-pyridinyl)pyrimidine

4-(4-Methoxyanilino)-6-methyl-2-(2-pyridinyl)pyrimidine

Cat. No. B7463397
M. Wt: 292.33 g/mol
InChI Key: GVYXQWQTMUNYPR-UHFFFAOYSA-N
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Description

4-(4-Methoxyanilino)-6-methyl-2-(2-pyridinyl)pyrimidine, also known as PD0325901, is a small molecule inhibitor that targets mitogen-activated protein kinase (MAPK) signaling pathways. This compound has been widely used in scientific research to study the role of MAPK signaling in various cellular processes.

Scientific Research Applications

  • Crystal Structure of O4-Methylthymidine : A study by Brennan et al. (1986) investigated the crystal structure of O4-methylthymidine (O4medT), a promutagen, to understand its biological properties. The study found that methylation produces cytosine-like conjugation for the thymine base and two types of mispairings with guanine are possible. The study is significant in understanding the structural implications of methylation in nucleotides (Brennan et al., 1986).

  • Antiviral Activity of Pyrimidine Derivatives : Hocková et al. (2003) synthesized 2,4-diamino-6-hydroxypyrimidines substituted at position 5 and evaluated their antiviral activity. The study highlighted that several 5-substituted 2,4-diaminopyrimidine derivatives markedly inhibited retrovirus replication in cell culture. This research offers insights into the development of antiretroviral drugs (Hocková et al., 2003).

  • Fluorescence Spectral Properties : Nakashima et al. (1990) synthesized pyrimido[5,4-d]pyrimidine derivatives, including a tetra-substituted m-methoxyanilino compound, and studied their absorption and fluorescence spectral properties. This research contributes to the potential use of these compounds as fluorescence reagents in chemiluminescence reactions (Nakashima et al., 1990).

  • Optical Properties of Thiopyrimidine Derivatives : Hussain et al. (2020) studied the structural parameters and optical properties of thiopyrimidine derivatives, including phenyl pyrimidine derivatives. The research provided insights into the nonlinear optics (NLO) properties of these compounds, indicating their potential in optoelectronic applications (Hussain et al., 2020).

  • Synthesis of Pyrimidine Intermediates : Liu Guo-ji (2009) described the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, an intermediate compound of pyrimidine. The study presents a method to synthesize this compound with a high yield and purity, which is important for the development of pyrimidine-based pharmaceuticals (Liu Guo-ji, 2009).

  • Antimicrobial and Antiviral Properties : Saxena et al. (1990) synthesized pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin and evaluated their antiviral activity. The study found that certain compounds in this series showed activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).

properties

IUPAC Name

N-(4-methoxyphenyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-12-11-16(20-13-6-8-14(22-2)9-7-13)21-17(19-12)15-5-3-4-10-18-15/h3-11H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYXQWQTMUNYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=N2)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 6-chloro-4-methyl-2-(2-pyridinyl)pyrimidine (15 mg, 0.56 mmol), p-anisidine (68 mg, 0.55 mmol) in water (10 mL) was added 2 N HCl (0.3 mL). The mixture was refluxed for 6 h, cooled to room temperature, and neutralized with 2N NaOH to pH 10. The resulting mixture was then extracted with 1:1 Hexane/EtOAc (50 mL). The organic phase was washed with water and brine, dried over Na2SO4 and concentrated in vacuo. The residue was purified by chromatography (1:1 Hexane/EtOAc) to yield the product as a tan solid (72 mg, 45%). 1H NMR (CDCl3): 8.80 (d, J=4.5 Hz, 1H), 8.45 (d, J=8.1 Hz, 1H), 7.81 (m, 1H), 7.35 (m, 1H), 7.23 (d, J=8.4 Hz, 2H), 7.12 (s, 1H), 6.93 (d, J=8.4 Hz, 2H), 6.41 (s, 1H), 3.83 (s, 3H), 2.45 (s, 3H).
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
68 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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